molecular formula C22H29N3O5 B11283808 Ethyl 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11283808
M. Wt: 415.5 g/mol
InChI Key: PWNYMBNXZUOWBN-UHFFFAOYSA-N
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Description

ETHYL 6-({1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}METHYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the spirocyclic core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of functional groups: Various functional groups are introduced through substitution or addition reactions.

    Final esterification: The carboxylate ester group is typically introduced in the final step through esterification reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification techniques: Such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new atoms or groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spirocyclic compounds with similar structural features. Examples include:

    Spirooxindoles: Known for their biological activity.

    Spirocyclic lactams: Used in medicinal chemistry.

    Spirocyclic ethers: Known for their unique chemical properties.

Uniqueness

ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE may be unique due to its specific spirocyclic structure and the presence of multiple functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H29N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H29N3O5/c1-3-28-20(26)18-17(14-25-10-8-22(9-11-25)29-12-13-30-22)23-21(27)24-19(18)16-6-4-15(2)5-7-16/h4-7,19H,3,8-14H2,1-2H3,(H2,23,24,27)

InChI Key

PWNYMBNXZUOWBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCC4(CC3)OCCO4

Origin of Product

United States

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